rac-苯氟噻嗪-d5

描述

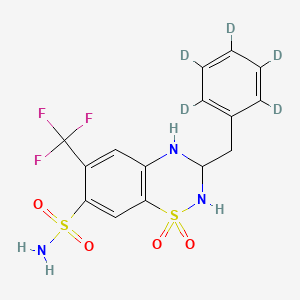

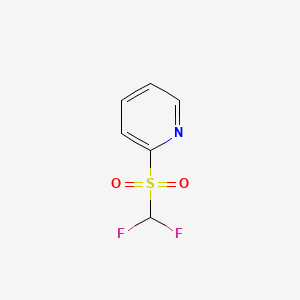

“rac Bendroflumethiazide-d5” is a stable isotope labelled form of Bendroflumethiazide . It is a diuretic and antihypertensive . The molecular formula of “rac Bendroflumethiazide-d5” is C15H9D5F3N3O4S2 and its molecular weight is 426.45 .

Synthesis Analysis

The synthesis of “rac Bendroflumethiazide-d5” involves the incorporation of stable heavy isotopes of hydrogen (deuterium), carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis

The molecular structure of “rac Bendroflumethiazide-d5” is represented by the formula C15H9D5F3N3O4S2 . It has a molecular weight of 426.45 .Physical And Chemical Properties Analysis

The physical and chemical properties of “rac Bendroflumethiazide-d5” include its molecular formula C15H9D5F3N3O4S2 and molecular weight 426.45 . It appears as a solid, white to off-white substance .科学研究应用

稳定同位素标记

rac-苯氟噻嗪-d5 是苯氟噻嗪的氘标记版本 . 氘标记是化学和生物学中用于跟踪原子通过反应机制和代谢途径的一种技术。 它可以帮助研究人员了解药物的药代动力学和代谢特征 .

药物开发过程

氢、碳和其他元素的稳定同位素在药物分子中的应用,如 this compound,在很大程度上用作药物开发过程中定量的示踪剂 . 这有助于确定药物的吸收、分布、代谢和排泄 (ADME) 特性。

高血压研究

苯氟噻嗪,this compound 的非氘化形式,是一种噻嗪类利尿剂,用于治疗高血压 . 因此,this compound 可用于与高血压和噻嗪类利尿剂作用机制相关的研究。

钠-氯共转运蛋白抑制

苯氟噻嗪结合到肾脏远端曲管 (DCT) 中的钠/氯共转运蛋白的氯离子部位,抑制其作用,导致利钠作用,尿液中钠离子和氯离子损失 . This compound 可用于研究这种机制的研究。

钾排泄研究

由于苯氟噻嗪的作用,DCT 中钠含量增加,导致钾排泄增加 . 因此,this compound 可用于研究利尿剂对体内钾水平影响的研究。

高血糖症研究

噻嗪类利尿剂,包括苯氟噻嗪,与高血糖症有关 . This compound 可用于研究这种副作用背后的机制。

作用机制

Target of Action

Rac Bendroflumethiazide-d5, a deuterium-labeled form of Bendroflumethiazide , primarily targets the sodium-chloride cotransporter (Na-Cl cotransporter) in the distal convoluted tubules of the kidneys . This cotransporter plays a crucial role in the reabsorption of sodium and chloride ions from the filtrate back into the bloodstream.

Mode of Action

Rac Bendroflumethiazide-d5 acts as a diuretic by inhibiting the Na-Cl cotransporter . This inhibition results in a decrease in the reabsorption of sodium and chloride ions . Consequently, more of these ions are excreted in the urine, leading to an increase in urine production .

Biochemical Pathways

The primary biochemical pathway affected by Rac Bendroflumethiazide-d5 is the sodium and chloride reabsorption pathway in the kidneys . By inhibiting the Na-Cl cotransporter, the compound disrupts this pathway, leading to increased excretion of sodium, chloride, and water in the urine . This diuretic effect can lead to a decrease in blood volume and a reduction in blood pressure .

Pharmacokinetics

Rac Bendroflumethiazide-d5 is well absorbed from the gastrointestinal tract . It is excreted in the urine, mainly by tubular secretion . The maximum effect of the compound is observed at about 4-6 hours after administration, with a duration of action of 8-12 hours .

Result of Action

The primary result of Rac Bendroflumethiazide-d5’s action is the increased excretion of sodium, chloride, and water in the urine . This leads to a decrease in blood volume and a reduction in blood pressure . The compound’s diuretic effect makes it useful in the treatment of conditions like hypertension and edema .

实验室实验的优点和局限性

Rac Bendroflumethiazide-d5 has several advantages for laboratory experiments. It is a stable compound, meaning that it can be stored for long periods of time without significant degradation. Additionally, rac Bendroflumethiazide-d5 is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, there are some limitations to using rac Bendroflumethiazide-d5 for laboratory experiments. It is not water-soluble, meaning that it must be dissolved in a solvent prior to use. Additionally, rac Bendroflumethiazide-d5 has a short half-life, meaning that it must be administered frequently in order to maintain its effects.

未来方向

Rac Bendroflumethiazide-d5 has potential applications in the development of new thiazide diuretics. It could be used to study the pharmacokinetics of thiazide diuretics and to identify new compounds with improved pharmacokinetic profiles. Additionally, rac Bendroflumethiazide-d5 could be used to study the effects of thiazide diuretics on the cardiovascular system and to identify new compounds with improved cardiovascular effects. rac Bendroflumethiazide-d5 could also be used to develop new compounds with improved antidiabetic effects and antihyperlipidemic effects. Finally, rac Bendroflumethiazide-d5 could be used to study the metabolism of thiazide diuretics in humans and to identify new compounds with improved metabolic profiles.

合成方法

Rac Bendroflumethiazide-d5 is synthesized from bendroflumethiazide by a two-step process. The first step involves the conversion of bendroflumethiazide to the corresponding 5-chloro-2-hydroxy-4-methylthiazole. This is accomplished by reacting bendroflumethiazide with phosphorus oxychloride in a 1:1 molar ratio in dichloromethane at room temperature. The second step involves the reaction of the 5-chloro-2-hydroxy-4-methylthiazole with carbon-5 labeled benzene in the presence of a palladium catalyst. This reaction yields the desired rac Bendroflumethiazide-d5 compound.

属性

IUPAC Name |

1,1-dioxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWIHXWEUNVBIY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747085 | |

| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1330183-13-5 | |

| Record name | 1,1-Dioxo-3-[(~2~H_5_)phenylmethyl]-6-(trifluoromethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dihydroimidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B589222.png)

![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)

![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)

![(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B589244.png)